

In-Depth Technical Guide: Structure and Synthesis of TC-N 22A

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Compound of Interest

Compound Name: TC-N 22A
Cat. No.: B15619476

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Abstract

TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the tricyclic thiazolopyrazole class of compounds, it has emerged as a significant tool for studying the therapeutic potential of mGluR4 modulation, particularly in the context of central nervous system (CNS) disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **TC-N 22A**, including detailed experimental protocols and a summary of its quantitative data.

Chemical Structure and Properties

TC-N 22A, with the IUPAC name 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cyclohepta[1][2]thiazol-2-amine, is a heterocyclic compound with a distinct tricyclic core.^[2] Its structure is characterized by a fused thiazolopyrazole system linked to a cycloheptane ring and a 2-aminopyridine moiety.

Property	Value	Reference
IUPAC Name	4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cyclohepta[1][2]thiazol-2-amine	[2]
Molecular Formula	C ₁₄ H ₁₃ N ₅ S	[2]
Molar Mass	283.35 g/mol	[2]
SMILES	<chem>C2(SC(NC4=NC=CC=C4)=N3)=C3C1=CN=C1CCC2</chem>	[2]

Synthesis of TC-N 22A

The synthesis of **TC-N 22A** and related tricyclic thiazolopyrazole derivatives was first reported by Hong et al. in the Journal of Medicinal Chemistry in 2011. While the full detailed experimental protocol from the original publication is proprietary, subsequent publications have outlined the general synthetic strategy. The synthesis of a closely related radiolabeled analog, [¹⁸F]mG4P041, followed the established routes for **TC-N 22A** with some modifications, providing insight into the synthetic pathway.[1]

General Synthetic Scheme (based on related compounds):

The synthesis of the tricyclic core likely involves a multi-step sequence starting from a cycloheptanone derivative. Key steps would include the formation of the pyrazole ring, followed by the construction of the fused thiazole ring. The final step would involve the coupling of the 2-aminopyridine moiety to the thiazole core.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

- Step 1: Synthesis of the pyrazole intermediate. A cycloheptanone derivative would be reacted with a suitable hydrazine to form the pyrazole ring.
- Step 2: Functionalization of the pyrazole. The pyrazole intermediate would then be functionalized to introduce a reactive group, such as a halogen, to facilitate the subsequent thiazole ring formation.

- Step 3: Thiazole ring formation. The functionalized pyrazole would be reacted with a thiourea derivative to construct the fused thiazole ring.
- Step 4: Coupling with 2-aminopyridine. The final step would involve a cross-coupling reaction, such as a Buchwald-Hartwig amination, to attach the 2-aminopyridine group to the thiazole ring, yielding **TC-N 22A**.

Note: The exact reagents, reaction conditions, and purification methods are detailed in the primary literature (Hong SP, et al. J Med Chem. 2011;54(14):5070-5081) and should be consulted for precise replication.

Biological Activity and Mechanism of Action

TC-N 22A is a positive allosteric modulator of the mGluR4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

[3][4]

Quantitative Biological Data

Parameter	Value	Cell Line	Assay Type	Reference
EC ₅₀	9 nM	Human mGluR4-expressing BHK cells	Not specified	
EC ₅₀	51 nM	Not specified	GloSensor cAMP biosensor assay	[1]
Selectivity	>10 μM (inactive) at mGluR1, 2, 3, 5, and 7	Various	Agonist and PAM models	

In Vivo Data

In Sprague-Dawley rats, oral administration of **TC-N 22A** at a dose of 10 mg/kg resulted in good plasma (259 ng/mL) and brain (200 ng/mL) exposure after 1 hour, with a brain/plasma ratio of 0.8, indicating excellent brain penetration.

Experimental Protocols

Biological Assays for mGluR4 PAM Activity

The activity of **TC-N 22A** and its analogs is typically assessed using cell-based assays that measure the downstream effects of mGluR4 activation.

4.1.1. GloSensor™ cAMP Assay (for Gi/o-coupled receptors)

This assay is used to quantify changes in intracellular cAMP levels.

- Cell Line: A stable cell line expressing human mGluR4 and a genetically encoded cAMP-sensitive biosensor (e.g., GloSensor™).
- Principle: The GloSensor™ biosensor is a fusion protein of a cAMP-binding domain and a variant of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that leads to an increase in light output.
- Methodology:
 - Seed the cells in a 384-well plate and incubate overnight.
 - Equilibrate the cells with the GloSensor™ cAMP reagent.
 - Add **TC-N 22A** at various concentrations.
 - Stimulate the cells with a sub-maximal concentration (EC₂₀) of glutamate.
 - Measure luminescence using a plate reader.
 - Data are normalized to the response of glutamate alone and EC₅₀ values are calculated.

4.1.2. Calcium Mobilization Assay (for Gq-coupled receptors)

This assay is used as a counter-screen to assess the selectivity of the compound against Gq-coupled mGluRs (e.g., mGluR1 and mGluR5).

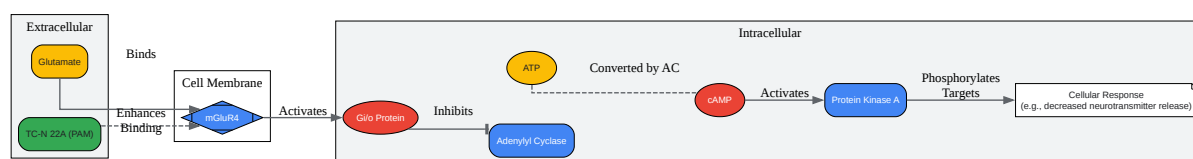
- Cell Line: A stable cell line expressing the target Gq-coupled mGluR (e.g., mGluR1 or mGluR5).

- Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.
- Methodology:
 - Seed the cells in a 384-well plate and incubate overnight.
 - Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
 - Add **TC-N 22A** at various concentrations.
 - Stimulate the cells with an agonist for the target receptor.
 - Measure the fluorescence intensity using a fluorescent plate reader.
 - Lack of a significant increase in fluorescence indicates selectivity for Gi/o-coupled receptors.

Signaling Pathway and Experimental Workflow Visualization

mGluR4 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR4 receptor.

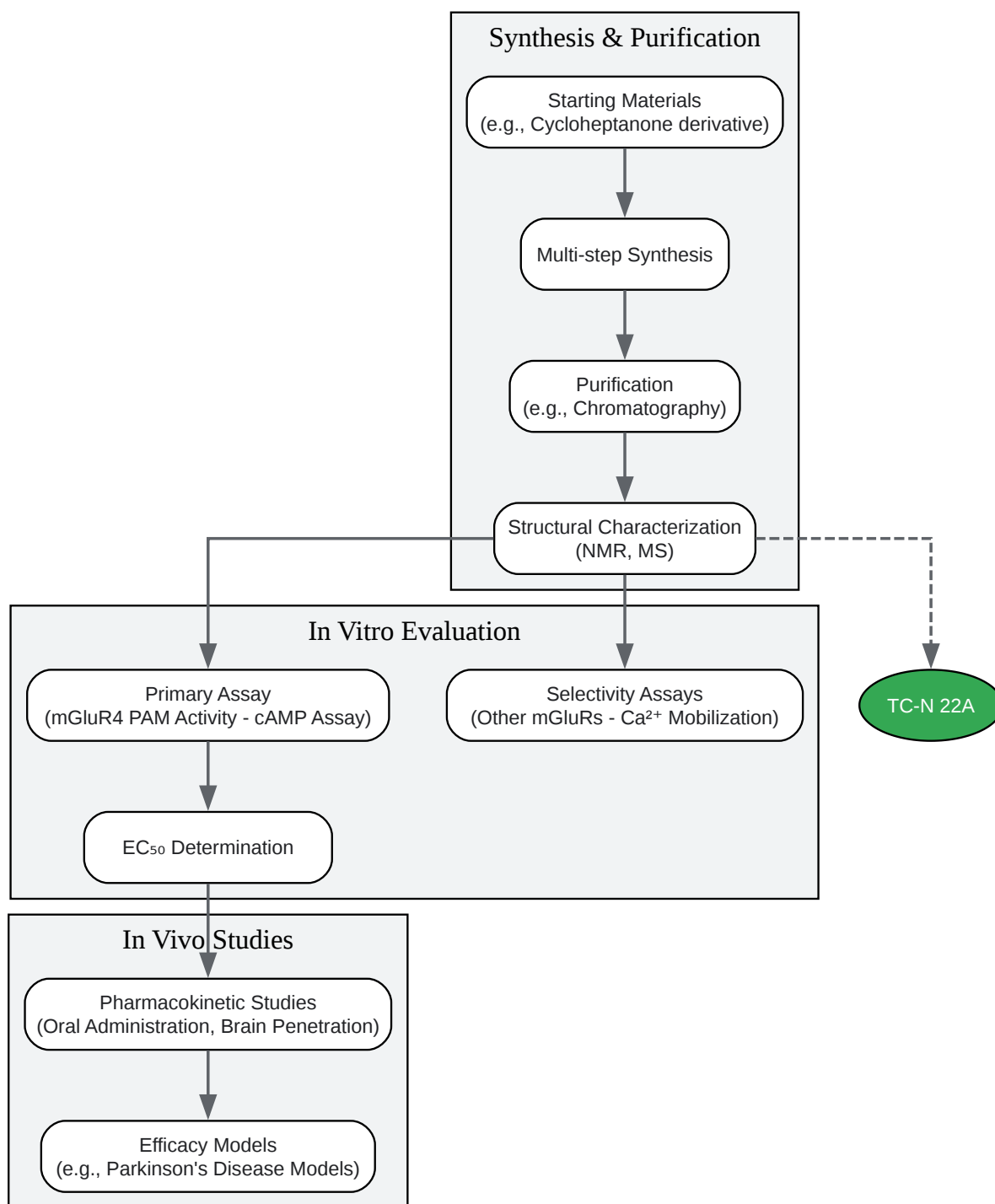


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Caption: mGluR4 Signaling Pathway

Experimental Workflow for TC-N 22A Characterization

The following diagram outlines a typical experimental workflow for the synthesis and biological characterization of **TC-N 22A**.



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Caption: **TC-N 22A** Characterization Workflow

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